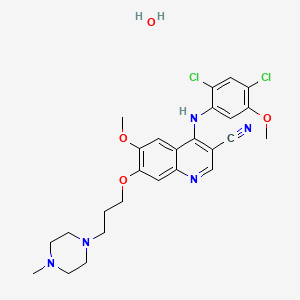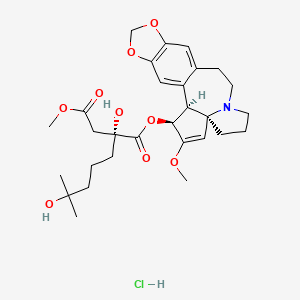
Plastoquinone 9
説明
Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.
科学的研究の応用
Photoprotection and Antioxidant Role in Plants : PQ-9 acts as an antioxidant in plant leaves, providing photoprotection. This is demonstrated by the increased resistance to photooxidative stress in Arabidopsis plants overexpressing the PQ-9 biosynthesis gene, leading to reduced leaf bleaching and lipid peroxidation under excess light (Ksas et al., 2015).
Functions Beyond Photosynthesis : PQ-9 has a broader range of functions beyond electron transport in photosynthesis. It is involved in photoprotection, acting as a potent antioxidant, and plays a role in chloroplast metabolism as a cofactor in the biosynthesis of chloroplast metabolites (Havaux, 2020).
Biosynthesis and Integration in Plant Metabolism : PQ-9 is essential in the biosynthesis of α-tocopherol and phylloquinone (Vitamin K1) in plants, contributing to the overall metabolism and functioning of chloroplasts (Schulze-Siebert et al., 1987).
Distinct Biosynthetic Pathway in Cyanobacteria : In cyanobacteria, the biosynthetic pathway of PQ-9 differs significantly from that in plants, involving a novel 4-hydroxybenzoate solanesyltransferase (Sadre et al., 2012).
Neuroprotective Properties : PQ-9, modified to accumulate specifically in mitochondria, has shown neuroprotective properties in a rat model of brain ischemia/reperfusion injury. This indicates potential therapeutic applications for stroke treatment (Silachev et al., 2015).
Paralogous Solanesyl-diphosphate Synthases in Plastids : Arabidopsis possesses two solanesyl-diphosphate synthases that assemble the side chain of PQ-9 in plastids. These enzymes are crucial for understanding plastid metabolism (Block et al., 2013).
Antimicrobial Activity : PQ analogs have demonstrated significant antimicrobial activity against Staphylococcus epidermidis and Candida albicans, indicating a potential lead structure for developing antimicrobial drugs (Mataracı-Kara et al., 2021).
Role in Photosynthesis and Respiration : PQ-9 is essential for both photosynthesis and respiration, serving as a common link between these two vital processes in plants and algae (Hirano et al., 1980).
Biosynthetic Pathway and Control : Research on PQ-9 biosynthesis reveals the involvement of multiple precursors and enzymes, highlighting its complex synthesis and regulation in plants (Pennock, 1985).
特性
IUPAC Name |
2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl-2,5-cyclohexadiene-1,4-dione-2,3-dimethyl-5-solanesyl-1,4-benzoquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






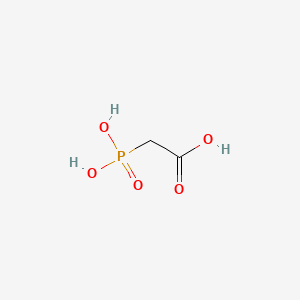

![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
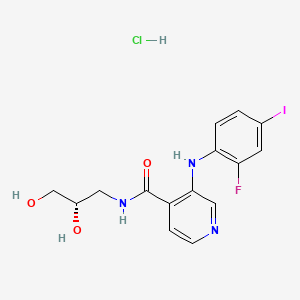
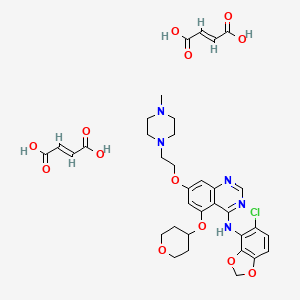
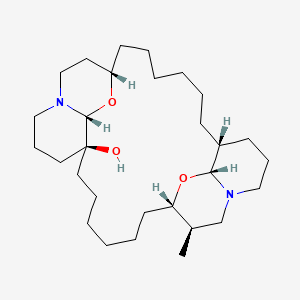
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
